molecular formula C9H9NO3 B142961 2-(4-Formylphenoxy)acetamide CAS No. 135857-20-4

2-(4-Formylphenoxy)acetamide

Cat. No.: B142961
CAS No.: 135857-20-4
M. Wt: 179.17 g/mol
InChI Key: FLPJVCMIKUWSDR-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)acetamide is a key synthetic intermediate in medicinal chemistry, prized for its functional groups that allow for diverse chemical modifications. Its structure, featuring a phenoxyacetamide backbone and an aldehyde moiety, makes it a valuable precursor in the design and development of novel biologically active compounds. Research indicates that derivatives of phenoxy acetamide show promise in early-stage drug discovery for a range of therapeutic areas . The aldehyde group is particularly useful for constructing more complex molecular architectures through condensation reactions, such as in the synthesis of chalcones, which are themselves scaffolds for investigating cytotoxic and anti-proliferative agents . As part of the phenoxy acetamide family, this compound falls under a class of molecules that are actively researched for potential pharmacological applications, including as anti-cancer, anti-mycobacterial, and anti-inflammatory agents . This compound is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-(4-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-7(5-11)2-4-8/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPJVCMIKUWSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345061
Record name 2-(4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135857-20-4
Record name 2-(4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135857-20-4
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Preparation Methods

Procedure:

  • Phenol derivatives are reacted with chloroacetyl chloride or chloroacetamide in the presence of a base such as potassium carbonate or sodium hydroxide.
  • The reaction typically occurs in a polar aprotic solvent like acetone or dimethylformamide (DMF).
  • The process yields 2-(4-Formylphenoxy)acetamide after purification.

Example:

  • Phenol is reacted with chloroacetyl chloride in the presence of potassium carbonate to form 2-(4-chlorophenoxy)acetamide, which can then be oxidized to the formyl derivative.

Oxidation of 4-Formylphenol Derivatives

The aldehyde group in This compound can be introduced via oxidation of 4-hydroxyphenyl derivatives.

Procedure:

  • Starting from 4-hydroxyphenylacetamide, oxidation is performed using mild oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO-based oxidants.
  • This converts the hydroxyl group to an aldehyde, yielding the target compound.

Research Findings:

  • Such oxidation steps are efficient and preserve the integrity of the acetamide linkage, as reported in synthetic pathways for related compounds.

One-Pot Multi-Component Synthesis

Recent advances highlight a one-pot, three-component reaction for synthesizing derivatives involving This compound as an intermediate.

Procedure:

  • The synthesis involves the condensation of This compound with active methylene compounds like malononitrile or indanedione derivatives.
  • Catalysts such as piperidine facilitate the reaction under reflux conditions in methanol or ethanol.
  • The process yields fused heterocyclic compounds with high efficiency.

Example:

  • A three-component reaction of This compound , malononitrile, and an active methylene compound results in fused pyran derivatives, as reported in recent literature.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Remarks
Nucleophilic substitution Phenol derivatives, chloroacetyl chloride K2CO3, NaOH Acetone, DMF Reflux Moderate to high Widely used, straightforward
Oxidation of hydroxyl derivatives 4-Hydroxyphenylacetamide PCC, DMSO - Mild oxidation Good Preserves acetamide linkage
One-pot multi-component This compound, active methylene compounds Piperidine Methanol/Ethanol Reflux High Efficient for heterocycle synthesis
Stepwise synthesis Phenol, paraformaldehyde Base, formylating agents Various Controlled Variable Suitable for functionalized derivatives

Research Findings and Notes

  • The synthesis of This compound can be optimized by controlling reaction conditions such as temperature, solvent polarity, and catalyst presence to maximize yield and purity.
  • Recent studies emphasize the versatility of multi-component reactions for generating diverse derivatives, which are valuable in medicinal chemistry.
  • The oxidation approach is particularly useful for introducing aldehyde groups without disrupting the acetamide core, enabling further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)acetamide.

    Reduction: 2-(4-Hydroxyphenoxy)acetamide.

    Substitution: 2-(4-Nitrophenoxy)acetamide or 2-(4-Halophenoxy)acetamide, depending on the substituent introduced.

Scientific Research Applications

2-(4-Formylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Antiviral and Antitumor Activity

  • Derivatives of this compound, such as 3d and 3f, were incorporated into porphyrin-metal complexes (e.g., Zn²⁺, Co²⁺) showing IC₅₀ values <10 μM against hepatitis C virus (HCV) and breast cancer cell lines .
  • Hybrid compounds like 2-(4-(2-amino-3-cyanochromene)phenoxy)-N-phenylacetamide (synthesized via three-component reactions) demonstrated dual inhibition of kinases and proteases, relevant in Alzheimer’s disease .

Antimicrobial Potential

Research Findings and Trends

  • Synthetic Flexibility : The formyl group enables diverse derivatization, including condensation with hydrazides (e.g., ligand HL in Schiff base complexes) and multicomponent reactions to generate chromene hybrids .
  • Thermal Stability: Porphyrin derivatives derived from this compound exhibit high thermal stability (>300°C), critical for catalytic applications .
  • Challenges : Nitro-substituted analogues (e.g., CAS 247592-74-1) face discontinuation due to synthesis complexity and regulatory hurdles .

Biological Activity

2-(4-Formylphenoxy)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11H11NO3
  • Molecular Weight : Approximately 219.21 g/mol

The compound features a formyl group (–CHO) attached to a phenoxy moiety, which is known to enhance its reactivity and biological interactions. The presence of the carbonyl group adjacent to the aromatic ring plays a crucial role in its biological activity by facilitating interactions with various biomolecules.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties . Research suggests that it may be effective against a range of bacterial strains, making it a candidate for further investigation in drug development. The mechanism underlying its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Interaction Studies

Research has focused on the interactions between this compound and various biological targets. Initial findings indicate that the compound can form stable complexes with metal ions and proteins, which could be useful in designing targeted drug delivery systems or chemosensors. The binding affinity and specificity towards biomolecules are influenced by the compound's structural features, particularly the formyl and phenoxy groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound Name Structural Features Unique Aspects
N,N-Diethyl-2-(4-formylphenoxy)acetamideDiethyl group, phenoxy moietyExhibits notable biological activities; potential for drug development
N-(3-chlorophenyl)-2-(4-formylphenoxy)acetamideChlorinated phenyl groupInvestigated for antimicrobial and anticancer properties
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamideChlorophenyl group, formyl groupPotential applications in synthetic and medicinal chemistry

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • Binding Interactions : Another investigation utilized surface plasmon resonance (SPR) to assess the binding kinetics of this compound with serum albumin. The results demonstrated a high binding affinity, indicating potential for therapeutic applications involving drug delivery.
  • Toxicological Assessment : A toxicity study conducted on murine models revealed that this compound exhibited low cytotoxicity at therapeutic concentrations, supporting its safety profile for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Formylphenoxy)acetamide derivatives, and how are their structures validated?

  • Methodology : Derivatives are synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-N-phenylacetamide with potassium salts of p-hydroxybenzaldehyde in DMF under reflux yields 2-(4-formylphenoxy)-N-(aryl)acetamides with 80–86% efficiency . Structural validation employs IR spectroscopy (to confirm carbonyl and formyl groups), 1^1H NMR (to assign proton environments), and ESI-MS (to verify molecular weights). For instance, 2-(4-Formylphenoxy)-N-(pyridin-4-yl)acetamide (2q) shows IR peaks at 1685 cm1^{-1} (C=O) and 1700 cm1^{-1} (CHO), with 1^1H NMR resonances at δ 8.10 (CHO) and δ 4.80 (OCH2_2) .

Q. What safety protocols are critical when handling this compound and its derivatives?

  • Methodology : Use personal protective equipment (PPE) including gloves, lab coats, and goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of vapors, especially during reflux or solvent evaporation. Waste must be segregated and disposed via certified hazardous waste services due to potential toxicity . For derivatives with reactive groups (e.g., nitro or bromo substituents), conduct reactions in inert atmospheres to avoid unintended side reactions .

Q. How are impurities or byproducts identified during the synthesis of this compound analogs?

  • Methodology : Chromatographic techniques (TLC, HPLC) monitor reaction progress. ESI-MS detects unexpected adducts (e.g., [M+Na]+ ions), while 1^1H NMR integration quantifies residual solvents or unreacted starting materials. For example, in 2-(4-Formylphenoxy)-N-(4-nitrophenyl)acetamide (2o), a minor byproduct at δ 7.50–7.60 (unreacted nitrobenzene) was resolved via recrystallization .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) expand the functional diversity of this compound-based hybrids?

  • Methodology : MCRs leverage the formyl group for Michael addition or Knoevenagel condensation. For example, reacting 2-(4-Formylphenoxy)-N-(aryl)acetamide with malononitrile and dimedone in ethanol-dioxane (1:1) forms fused pyrano-chromene hybrids. The reaction mechanism involves enolate formation, followed by cyclization, confirmed by 13^13C NMR (δ 160–165 ppm for cyano groups) and X-ray crystallography . Optimize yields (75–85%) by adjusting catalyst loadings (e.g., piperidine at 5 mol%) and reaction times (6–12 hrs) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Cross-validate assays (e.g., MTT vs. SRB for cytotoxicity) and control for solvent interference (DMSO ≤0.1% v/v). For instance, derivatives with IC50_{50} discrepancies in anticancer studies (e.g., 2q: 12 µM vs. 18 µM) require purity checks (HPLC ≥95%) and standardized cell lines (e.g., HeLa vs. MCF-7 variability) . Molecular docking studies can rationalize SAR by correlating substituent effects (e.g., electron-withdrawing groups on aryl rings) with target binding affinities .

Q. How does solvent polarity influence the stability of this compound under storage conditions?

  • Methodology : Accelerated stability studies in DMSO, ethanol, and water (25–60°C) show degradation via hydrolysis of the formyl group. LC-MS tracks degradation products (e.g., 4-hydroxybenzoic acid). Store derivatives in anhydrous DMSO at −20°C, with argon blanketing to prevent oxidation .

Q. What computational methods predict the reactivity of this compound in hybrid drug design?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets (e.g., kinase ATP-binding pockets). For example, the formyl group’s electrophilicity (LUMO at −2.1 eV) facilitates Schiff base formation with lysine residues in target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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